molecular formula C18H18BrNO5S B2538277 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1008962-07-9

2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No. B2538277
CAS RN: 1008962-07-9
M. Wt: 440.31
InChI Key: CVECLUBBOMGDHX-UHFFFAOYSA-N
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Description

The compound "2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a chemically synthesized molecule that appears to be related to the tetrahydroisoquinoline class of compounds. These compounds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. The tetrahydroisoquinoline scaffold is a common feature in molecules with potential therapeutic applications, including cancer and enzyme inhibition .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. The use of different solvents and temperatures can lead to a mixture of trans- and cis-isomers, with the choice of pyridine as a solvent resulting in a diastereoselective reaction yielding only the trans isomer . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles involves a rhodium-catalyzed reaction that is proposed to proceed through a bromonium ylide intermediate . These methods highlight the intricate nature of synthesizing such compounds and the importance of reaction conditions in determining the outcome.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which is a key feature for their biological activity. Crystal structure studies of related compounds, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, have revealed how these molecules interact with target enzymes. For example, the carboxylate group can occupy the oxyanion hole in the enzyme, while the sulfonamide group provides a twist that allows the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This detailed understanding of molecular interactions is crucial for the design of potent and selective inhibitors.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is one such example, where N-aryl-1,2,3,4-tetrahydroisoquinolines are synthesized from N-(2-bromobenzyl)anilines. This sequence involves the formation of N-aryl 2-bromobenzylamines, followed by the introduction of the C-3/C-4-unit of the tetrahydroisoquinoline using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, and finally cyclization via intramolecular reductive amination . These reactions demonstrate the versatility of tetrahydroisoquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, tetrahydroisoquinoline derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form salts for improved bioavailability. The presence of functional groups such as carboxylic acids and sulfonamides can also influence the acidity, basicity, and overall reactivity of these compounds .

Scientific Research Applications

Pharmacological Significance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds structurally related to 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have demonstrated a wide range of biological potentials. These compounds are essential in developing pharmacotherapies for various diseases due to their diverse biological activities. The research by Danao et al. (2021) provides comprehensive insights into the pharmacological importance of isoquinoline derivatives. The study highlights their applications in treating conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, among others (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

Therapeutic Applications in Neurological Disorders

The therapeutic applications of isoquinoline derivatives extend to neurological disorders. Basu and Kumar (2018) reviewed the interaction of therapeutically important isoquinoline and benzophenanthridine alkaloids with nucleic acids. The study suggests that understanding these interactions is crucial for designing better therapeutics targeting various diseases, including those affecting the central nervous system (CNS). These findings indicate the potential of compounds like this compound in contributing to the development of new CNS drugs (Basu, G. Kumar, 2018).

Role in Anticancer Research

The anticancer properties of isoquinoline derivatives are significant. Research into these compounds' molecular mechanisms can lead to novel anticancer therapies. For instance, Singh and Shah (2017) covered patents on various therapeutic activities of THIQ derivatives, including cancer, highlighting the ongoing exploration into their drug discovery potential. This emphasizes the relevance of isoquinoline derivatives, like this compound, in the fight against cancer (Singh, P. Shah, 2017).

Safety and Hazards

5-Bromo-2-ethoxy-benzenesulfonyl chloride is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5S/c1-2-25-16-8-7-14(19)10-17(16)26(23,24)20-11-13-6-4-3-5-12(13)9-15(20)18(21)22/h3-8,10,15H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVECLUBBOMGDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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